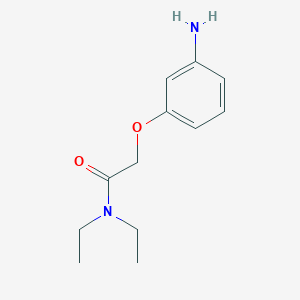

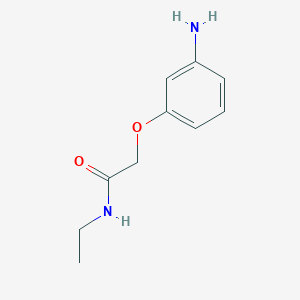

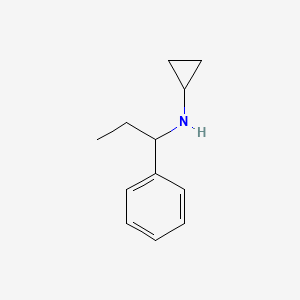

1-Methyl-4-piperazin-1-ylphthalazine

Overview

Description

Physical And Chemical Properties Analysis

1-Methyl-4-piperazin-1-ylphthalazine has a molecular weight of 228.29 g/mol . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 487.5±35.0 °C at 760 mmHg . More detailed physical and chemical properties would require experimental determination or computational prediction.Scientific Research Applications

Therapeutic Research Applications of Piperazine Derivatives

Antimycobacterial Activity : Piperazine derivatives have been actively researched for their antimycobacterial properties. These compounds have shown potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine as a core scaffold has facilitated the design and synthesis of novel anti-TB molecules, highlighting its importance in developing safer, selective, and cost-effective antimycobacterial agents (Girase et al., 2020).

Broad Therapeutic Uses : The piperazine moiety is integral to a variety of drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The structural modification of piperazine derivatives significantly influences their medicinal potential, offering insights into the rational design of drugs for various diseases. This underscores the broad potential of piperazine-based molecules in pharmaceutical research and development (Rathi et al., 2016).

Dipeptidyl Peptidase IV Inhibitors : Piperazine derivatives have also been explored as inhibitors of Dipeptidyl Peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus. These inhibitors extend the action of incretin hormones, which play a crucial role in regulating blood glucose levels. The research indicates a continuing interest in discovering new DPP IV inhibitors, with piperazine playing a key role in enhancing the potency and selectivity of these therapeutic agents (Mendieta et al., 2011).

DNA Interaction : Piperazine derivatives, such as Hoechst 33258, are known for their ability to bind to the minor groove of DNA, showing specificity for AT-rich sequences. This interaction underpins their use in cellular biology for DNA staining, as well as potential applications in drug design for targeting specific DNA sequences. This highlights the utility of piperazine derivatives in both diagnostic and therapeutic contexts (Issar & Kakkar, 2013).

properties

IUPAC Name |

1-methyl-4-piperazin-1-ylphthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-10-11-4-2-3-5-12(11)13(16-15-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCBFQLBAQATFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)

![2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3306148.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid](/img/structure/B3306196.png)

![N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3306211.png)

amine](/img/structure/B3306222.png)